molecular formula C8H8FNS B1447591 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1551174-98-1

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B1447591
CAS RN: 1551174-98-1
M. Wt: 169.22 g/mol
InChI Key: YZGYGXCJXWQVRW-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound with the molecular formula C8H8FNS . It has a molecular weight of 169.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 169.22 .

Scientific Research Applications

Synthetic Strategies and Applications

Benzothiazines, including compounds like 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine, have been identified as key heterocyclic compounds due to their structural similarity to phenothiazine drugs and their potential as drug candidates for treating a variety of diseases. The synthetic strategies for benzothiazine derivatives often involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones to yield potential yields in various applications, including as herbicides and in drug discovery for cancer, hypertension, diabetic, and microbial infections among others (Mir, Dar, & Dar, 2020).

Biological Activities and Therapeutic Potential

The review on the biological activities and structure-activity relationships of 1,4-benzothiazine indicates that this pharmacophore, due to its versatility, demonstrates a wide range of biological activities. These activities include antimicrobial, anticancer, and neuroprotective effects among others. The potential of benzothiazines to regulate various types of cancer and their role in the discovery of new therapeutic agents have been particularly emphasized, highlighting the compound's importance in medicinal chemistry (Rai, Singh, Raj, & Saha, 2017).

Antifungal and Immunomodulating Activities

Specifically focusing on the antifungal and immunomodulating activities of benzothiazine derivatives, studies have found that certain 1,4-benzothiazine azole derivatives exhibit significant anti-Candida activity and immunomodulating effects. These findings suggest that the derivatives could be metabolized into active antifungal compounds and may enhance protective immune responses, offering a dual approach in treating infections (Schiaffella & Vecchiarelli, 2001).

Optoelectronic Materials

Beyond biological applications, benzothiazine derivatives are also explored in the context of optoelectronic materials. The incorporation of benzothiazine fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. This highlights the compound's versatility not only in pharmaceuticals but also in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

While specific future directions for 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine are not mentioned, research into related compounds like 1,2,4-benzothiadiazine-1,1-dioxide has shown promise in various therapeutic activities . This suggests potential avenues for future research into this compound and similar compounds.

Biochemical Analysis

Biochemical Properties

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with KATP channels in pancreatic endocrine tissue and vascular smooth muscle tissue . These interactions are crucial as they influence the compound’s biochemical properties and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a selective inhibitor of insulin release from rat pancreatic B cells . This indicates its potential impact on cellular functions and its relevance in therapeutic contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been reported to act as a KATP channel activator, influencing the activity of these channels in pancreatic and vascular tissues . This mechanism of action highlights its potential in modulating cellular activities and its therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that at higher doses, the compound exhibits toxic or adverse effects, while at lower doses, it shows therapeutic potential . These findings are essential for determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s metabolic profile and its potential effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is influenced by targeting signals and post-translational modifications .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGYGXCJXWQVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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